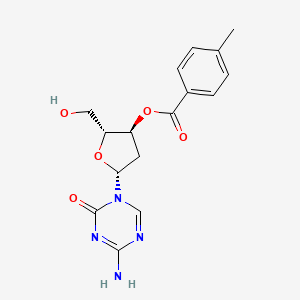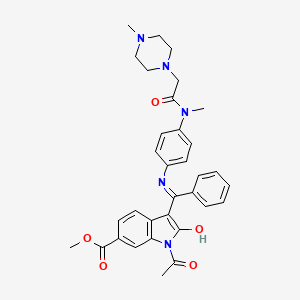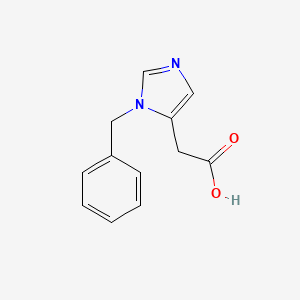
4-(1,1-Difluoroethyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Difluoroethyl)-1,4’-bipiperidine is a chemical compound that features a bipiperidine structure with a difluoroethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-1,4’-bipiperidine typically involves the introduction of the difluoroethyl group onto a bipiperidine scaffold. One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent.
Industrial Production Methods
Industrial production methods for 4-(1,1-Difluoroethyl)-1,4’-bipiperidine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones or alcohols, while substitution reactions can produce a variety of functionalized bipiperidine derivatives.
Scientific Research Applications
4-(1,1-Difluoroethyl)-1,4’-bipiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Difluoroethyl)benzenesulfonyl chloride: This compound also contains a difluoroethyl group and is used in organic synthesis.
1-Bromo-4-(1,1-difluoroethyl)benzene: Another compound with a difluoroethyl group, used as a building block in chemical synthesis.
Uniqueness
4-(1,1-Difluoroethyl)-1,4’-bipiperidine is unique due to its bipiperidine structure combined with the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H22F2N2 |
|---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H22F2N2/c1-12(13,14)10-4-8-16(9-5-10)11-2-6-15-7-3-11/h10-11,15H,2-9H2,1H3 |
InChI Key |
PQUAMANBVGTRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)C2CCNCC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine](/img/structure/B13430375.png)
![4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol](/img/structure/B13430376.png)

![Benzyl 3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B13430381.png)
![2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13430389.png)



![(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13430399.png)


